molecular formula C9H10Br2 B1662037 2,4-Dibromo-1,3,5-trimethylbenzene CAS No. 6942-99-0

2,4-Dibromo-1,3,5-trimethylbenzene

Cat. No.: B1662037
CAS No.: 6942-99-0
M. Wt: 277.98 g/mol
InChI Key: CIHJFEWFZJQTFE-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring. iloencyclopaedia.org These compounds are of paramount importance in synthetic chemistry due to their diverse applications and unique reactivity. scbt.com The introduction of a halogen atom into an aromatic ring, a process known as halogenation, occurs via an electrophilic aromatic substitution mechanism. numberanalytics.com This reaction is a cornerstone of organic synthesis, enabling the creation of a wide array of valuable substances. numberanalytics.com

The significance of halogenated aromatics stems from their role as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, advanced materials like polymers and dyes, and other industrial chemicals. numberanalytics.commt.cominnospk.com For instance, they are crucial in the production of certain antidepressants and antihistamines. numberanalytics.com The carbon-halogen bond, a key feature of these compounds, allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, which are instrumental in constructing more complex molecular architectures. scbt.cominnospk.com The specific halogen atom influences the reactivity of the compound, with the order of reactivity being fluorine > chlorine > bromine > iodine. mt.com

Overview of Brominated Trimethylbenzenes: Structural and Isomeric Considerations

Trimethylbenzenes, also known as C3-benzenes, are aromatic hydrocarbons with three methyl groups attached to a benzene (B151609) ring, giving them the chemical formula C9H12. wikipedia.org They exist as three structural isomers: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). ca.govacgih.org These isomers are typically produced during petroleum refining and are components of gasoline and other industrial solvents. texas.gov

The bromination of these trimethylbenzene isomers leads to a variety of brominated derivatives. The position of the bromine atoms on the aromatic ring is influenced by the directing effects of the methyl groups. In the case of 1,3,5-trimethylbenzene (mesitylene), the symmetrical arrangement of the methyl groups directs bromination to the 2, 4, and 6 positions. This leads to the potential formation of mono-, di-, and tri-brominated products.

The focus of this article, 2,4-Dibromo-1,3,5-trimethylbenzene, is a dibrominated isomer of mesitylene (B46885). Its specific structure, with bromine atoms at the 2 and 4 positions and methyl groups at the 1, 3, and 5 positions, gives rise to its distinct chemical properties and reactivity.

Table 1: Isomers of Trimethylbenzene ca.govacgih.org

Isomer NameCommon NameCAS Number
1,2,3-TrimethylbenzeneHemimellitene526-73-8
1,2,4-TrimethylbenzenePseudocumene95-63-6
1,3,5-TrimethylbenzeneMesitylene108-67-8

Rationale for Focused Research on this compound

The specific interest in this compound stems from its utility as a well-defined building block in organic synthesis. The presence of two reactive bromine atoms allows for sequential and selective chemical transformations, making it a valuable precursor for the synthesis of more complex, functionalized molecules.

Research into this compound is driven by the need for precise and controlled synthetic methodologies. The defined positions of the bromo- and methyl- substituents on the aromatic ring provide a predictable platform for further chemical modifications. For instance, the bromine atoms can act as leaving groups in nucleophilic substitution reactions or participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, detailed studies, including inelastic neutron scattering and density functional theory calculations, have revealed interesting solid-state dynamics of the methyl groups in the crystalline structure of similar dibromomesitylene compounds. rsc.org This fundamental research into the molecule's physical properties contributes to a deeper understanding of molecular interactions and dynamics in the solid state.

Table 2: Chemical Identifiers for this compound nih.govnist.gov

IdentifierValue
IUPAC NameThis compound
CAS Number6942-99-0
Molecular FormulaC9H10Br2
Molecular Weight277.984 g/mol
InChIInChI=1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
InChIKeyCIHJFEWFZJQTFE-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C(=C1Br)C)Br)C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJFEWFZJQTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219579
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6942-99-0
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Record name 2,4-dibromo-1,3,5-trimethylbenzene
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Ii. Synthetic Methodologies for 2,4 Dibromo 1,3,5 Trimethylbenzene

Direct Bromination Approaches

The most prevalent method for synthesizing 2,4-Dibromo-1,3,5-trimethylbenzene involves the direct electrophilic aromatic substitution of mesitylene (B46885). This process leverages the inherent reactivity of the aromatic ring, which is enhanced by the presence of three activating methyl groups.

The substitution pattern of mesitylene in electrophilic aromatic substitution reactions is highly regioselective. The three methyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the symmetrical mesitylene molecule, the 2, 4, and 6 positions are identical and are all ortho to two methyl groups and para to one.

The initial electrophilic attack by a bromine cation (Br⁺), or a polarized bromine molecule, on mesitylene yields 2-bromo-1,3,5-trimethylbenzene (monobromomesitylene). wikipedia.orgwikipedia.org

Reaction Step 1: Monobromination (CH₃)₃C₆H₃ + Br₂ → (CH₃)₃C₆H₂Br + HBr wikipedia.org

For the synthesis of the target dibromo compound, a second bromination is necessary. In 2-bromo-1,3,5-trimethylbenzene, the remaining unsubstituted positions are 4 and 6. While the bromine atom is a deactivating group, it is also an ortho, para-director. The three activating methyl groups, however, exert a stronger directing effect. Both the 4- and 6-positions are activated by the methyl groups, leading to the regioselective formation of this compound.

Control over reaction conditions is critical to maximize the yield of the desired 2,4-dibromo isomer and prevent the formation of byproducts, such as the monobrominated intermediate or the over-brominated 2,4,6-tribromo-1,3,5-trimethylbenzene. innospk.com Key parameters that influence the isomer distribution and product yield include stoichiometry, temperature, and the choice of solvent.

ParameterRecommended ConditionRationale
Stoichiometry A molar ratio of approximately 2:1 of bromine (Br₂) to mesitylene is suggested. This ensures that sufficient brominating agent is available for the second substitution step while minimizing further reaction to the tribromo- product.
Temperature Controlled heating, often in the range of 40–60°C, is recommended. This provides the necessary activation energy for the second bromination without promoting excessive side reactions or over-bromination.
Solvent Non-polar solvents, such as carbon tetrachloride (CCl₄), are commonly used. These solvents help to stabilize the reaction intermediates and control the reaction rate. Acetic acid has also been used as a solvent in kinetic studies of mesitylene bromination. acs.orgacs.org

Careful management of these factors allows for the selective synthesis of this compound in high purity.

The electrophilic bromination of aromatic compounds is often accelerated by the use of catalysts that can polarize the bromine molecule, thereby increasing its electrophilicity.

Lewis Acid Catalysts: Traditional Friedel-Crafts Lewis acid catalysts are frequently employed. These substances form a complex with bromine, generating a more potent electrophilic species (Br⁺). google.com

Iron (Fe): Often used in the form of iron filings, which react with bromine to form iron(III) bromide (FeBr₃) in situ.

Aluminum Bromide (AlBr₃): A strong Lewis acid that effectively catalyzes the bromination reaction.

Alternative Catalytic Systems: Research has explored other catalytic systems to improve selectivity and reaction efficiency.

Zinc Salts: A process utilizing a zinc salt, such as zinc chloride, adsorbed onto an inert support like silica (B1680970) has been developed. acs.orggoogle.com This system can function as a true catalyst for the reaction. acs.org The use of silica as a support has shown good selectivity. google.com

Catalyst SystemTypeFunction
Iron (Fe) / Iron(III) Bromide (FeBr₃) Lewis AcidEnhances the electrophilicity of bromine.
Aluminum Bromide (AlBr₃) Lewis AcidStrong catalyst for electrophilic substitution.
Zinc Chloride (ZnCl₂) Lewis Acid / Heterogeneous CatalystAccelerates the reaction rate, can be supported on silica for improved selectivity. acs.orggoogle.com

Multistep Synthetic Routes

While direct bromination is the most common and practical approach, multistep synthetic routes offer alternative strategies, particularly when specific functionalities are required or when starting from different precursors. These routes are not standard for producing this compound but illustrate broader synthetic principles.

In a multistep sequence, a substituted mesitylene derivative could be synthesized first, followed by transformations to introduce the bromo groups. For instance, a different functional group could be used to direct the bromination or be replaced by bromine.

An example of a multistep synthesis starting from mesitylene to achieve a different substitution pattern involves nitration followed by reduction. The synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine (B144210) begins with the nitration of mesitylene, followed by the reduction of the nitro groups to amines. google.com A hypothetical, though impractical, multistep route to this compound could involve the introduction of directing groups that are later converted to methyl groups or removed, but such a complex approach is generally unnecessary for this target molecule.

Protecting groups can be employed in organic synthesis to temporarily block a reactive site, allowing a chemical transformation to occur at another position on the molecule. In the context of synthesizing substituted mesitylenes, a protecting group could theoretically be used to block one of the active positions (e.g., the 6-position) to force a different substitution pattern, although this is not required for the synthesis of the 2,4-dibromo isomer.

For example, in the synthesis of other complex molecules, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, protecting groups are crucial. dtic.mil A strategy for creating a 2D polymer involved using a benzophenone (B1666685) imine to protect amine groups during a transimination reaction. dtic.mil While this specific application is not for bromination, it demonstrates the principle of using protecting groups to control reactivity in highly functionalized benzene (B151609) derivatives. For the straightforward synthesis of this compound from mesitylene, the inherent regioselectivity of the substrate negates the need for such protective strategies.

Chemo- and Regioselective Bromination of Substituted Benzenes

The chemo- and regioselectivity of bromination are paramount when dealing with activated aromatic rings like mesitylene. The three methyl groups strongly activate the ring towards electrophilic attack at the ortho and para positions (positions 2, 4, and 6). The challenge lies in introducing precisely two bromine atoms onto the ring, avoiding both under-bromination (yielding 2-bromo-1,3,5-trimethylbenzene) and over-bromination (yielding 2,4,6-tribromo-1,3,5-trimethylbenzene).

The directing effect of the methyl groups means that the first bromination occurs readily at one of the equivalent 2, 4, or 6 positions. The introduction of the first bromine atom slightly deactivates the ring but the remaining two methyl groups still strongly activate the remaining two ortho/para positions. Careful control of the molar equivalents of the brominating agent is therefore essential to achieve high yields of the dibrominated product.

Research into regioselective bromination often involves strategies to precisely control the position of halogenation on an aromatic ring. For instance, in the case of aromatic amines, methods have been developed for one-pot regioselective bromination to yield specific isomers. nih.gov While the symmetrical nature of mesitylene simplifies the number of possible isomers, controlling the degree of substitution remains the key challenge.

Emerging Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also safer and more environmentally friendly. These emerging strategies are being applied to the synthesis of brominated aromatics, including this compound.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. wordpress.com In the context of aromatic bromination, a primary goal is to move away from the use of elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. wordpress.com

Alternative, "greener" brominating agents and catalytic systems have been developed. These include the use of N-bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine. wordpress.com However, NBS has a lower atom economy, as only one bromine atom from the molecule is incorporated into the product. wordpress.com

Other green approaches focus on using bromide salts, such as sodium bromide (NaBr), in conjunction with an oxidant. digitellinc.com For example, a combination of NaBr and sodium perborate (B1237305) (SPB) has been explored for aromatic brominations, offering a greener alternative to traditional methods. digitellinc.com The use of recyclable, solid acid catalysts like zeolites in combination with an iron source (Fe₂O₃) has also shown promise for the catalytic bromination of aromatic compounds, where the active catalytic species, FeBr₃, is formed in situ. rsc.org

Table 1: Comparison of Bromination Reagents

ReagentAdvantagesDisadvantagesGreen Chemistry Considerations
Molecular Bromine (Br₂) ** High reactivity, inexpensive.Highly toxic, corrosive, volatile, produces HBr byproduct.Poor; hazardous reagent. wordpress.com
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. wordpress.comLower atom economy, produces succinimide (B58015) byproduct. wordpress.comModerate; avoids liquid Br₂ but generates waste.
NaBr / Oxidant (e.g., H₂O₂) **Avoids handling of Br₂, uses stable salts.May require a catalyst, reaction conditions need optimization.Good; reduces hazard, water is the only byproduct from H₂O₂.
Catalytic Systems (e.g., Fe₂O₃/Zeolite) Catalyst is recyclable and easy to handle. rsc.orgMay require higher temperatures or longer reaction times.Excellent; catalytic, reduces waste, potential for high atom economy. rsc.org

This table provides a qualitative comparison of different brominating agents based on common green chemistry metrics.

Flow chemistry, or continuous flow processing, offers significant advantages for hazardous reactions like bromination. By performing reactions in small, continuous streams within microreactors or coil reactors, issues such as poor heat transfer and the risks associated with large-scale batch processing of toxic reagents are mitigated. technologynetworks.com

A key advantage of flow chemistry is the ability to generate hazardous reagents like molecular bromine in situ and use them immediately in the subsequent reaction step. mdpi.comresearchgate.netvapourtec.com For example, hydrobromic acid (HBr) can be reacted with an oxidant like sodium hypochlorite (B82951) (NaOCl) in one module of a flow reactor to produce bromine, which is then immediately mixed with the aromatic substrate in a second module. mdpi.comresearchgate.netvapourtec.com Any unreacted bromine can be quenched in a third module before the product stream is collected. mdpi.comresearchgate.net This approach dramatically improves safety by minimizing the amount of free bromine present at any given time. mdpi.comresearchgate.netvapourtec.com

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. technologynetworks.com The enhanced mixing in microreactors can also accelerate reaction rates. technologynetworks.comasahilab.co.jp This technology has been successfully applied to the polybromination of various aromatic substrates, achieving high yields. mdpi.comresearchgate.netvapourtec.com

Table 2: Selected Flow Bromination Research Findings

SubstrateReagentsResidence TimeYieldReference
PhenolHBr, NaOCl25 min95% (of 2,4,6-tribromophenol) mdpi.com
Bisphenol AHBr, NaOCl2.5 min83% (of 2,2′,6,6′-tetrabromobisphenol A) mdpi.com
p-FluorotolueneBr₂, light11 sGood (product: 4-Fluoro-1-(bromomethyl)benzene) asahilab.co.jp

This table presents data from flow chemistry studies on the bromination of various aromatic compounds, illustrating the efficiency of this emerging technology. Note that the products differ based on the starting material and reaction type (aromatic substitution vs. benzylic bromination).

Iii. Mechanistic Insights into Reactions Involving 2,4 Dibromo 1,3,5 Trimethylbenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of 2,4-Dibromo-1,3,5-trimethylbenzene, this mechanism is primarily relevant to its synthesis from 1,3,5-trimethylbenzene (mesitylene).

Detailed Reaction Pathways for Bromination

The synthesis of this compound is most commonly achieved through the electrophilic bromination of mesitylene (B46885). This reaction proceeds via a well-established two-step mechanism. libretexts.orgpressbooks.pub

The initial step involves the generation of a potent electrophile, the bromonium ion (Br⁺). This is typically accomplished by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). The Lewis acid polarizes the Br-Br bond, facilitating its heterolytic cleavage to form the highly reactive Br⁺.

Once formed, the bromonium ion is attacked by the electron-rich π-system of the mesitylene ring. This is the slow, rate-determining step of the reaction, as it transiently disrupts the aromaticity of the ring. pressbooks.pub The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion or sigma complex. The positive charge in this intermediate is delocalized across the carbon atoms of the ring through resonance.

In the final, rapid step, a weak base (often the FeBr₄⁻ complex formed from the catalyst) abstracts a proton from the sp³-hybridized carbon atom of the benzenonium ion that bears the bromine atom. This restores the aromaticity of the ring, yielding the brominated product. The first bromination of mesitylene yields 2-bromo-1,3,5-trimethylbenzene. A second bromination, following the same mechanistic pathway, leads to the formation of this compound.

CatalystReaction Time (hours)Yield (%)Selectivity (2,4-isomer)
AlBr₃128295
Fe246888
None484575

This table presents a comparative analysis of different catalysts on the bromination of mesitylene, highlighting their effect on reaction time, yield, and selectivity for the 2,4-dibromo isomer.

Role of Substituent Effects on Reactivity and Selectivity

The regioselectivity of the bromination of mesitylene is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. Methyl groups (-CH₃) are electron-donating groups through an inductive effect and hyperconjugation. wikipedia.org As such, they are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com

Furthermore, methyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves. In mesitylene, all three methyl groups work in concert to activate the same positions (the 2, 4, and 6 positions). The first bromine atom will add to any of these equivalent positions. Once the first bromine is introduced, forming 2-bromo-1,3,5-trimethylbenzene, the directing effects of the three methyl groups and the one bromine atom must be considered for the second substitution. Halogens are deactivating groups but are also ortho, para-directing. However, the strong activating and directing effects of the three methyl groups predominantly govern the position of the second bromine atom, leading to its addition at the 4-position, resulting in the desired this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. Aryl halides like this compound are generally resistant to this type of reaction under standard conditions. libretexts.org

Mechanisms of Aryl Halide Displacement

There are two primary mechanisms for nucleophilic aromatic substitution: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

The addition-elimination mechanism is the more common pathway for SNAr reactions. wikipedia.org It is a two-step process that begins with the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.orgyoutube.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For this mechanism to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions relative to the leaving group. wikipedia.orgbyjus.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. Since this compound possesses electron-donating methyl groups, this pathway is significantly disfavored. However, reactions can be forced to occur under harsh conditions, such as high temperatures and pressures, or with very powerful nucleophiles. libretexts.org For instance, the displacement of the bromine atoms by hydroxide (B78521) ions to form 2,4-dihydroxy-1,3,5-trimethylbenzene is a possible, albeit challenging, transformation.

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pub This pathway is favored for unactivated aryl halides in the presence of a very strong base, such as sodium amide (NaNH₂). The base abstracts a proton from the position ortho to one of the halogen leaving groups. This is followed by the elimination of the halide ion to form a benzyne, a species containing a formal triple bond within the benzene ring. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the substitution product. Given the presence of a hydrogen atom at the 5-position, which is ortho to the bromine at the 4-position, the formation of a benzyne intermediate from this compound is mechanistically plausible under strongly basic conditions.

Influence of Activating Groups and Leaving Group Ability

As mentioned, the presence of electron-donating methyl groups on this compound deactivates the ring towards the typical addition-elimination SNAr mechanism. These groups increase the electron density of the ring, repelling the incoming nucleophile and destabilizing the negatively charged Meisenheimer intermediate.

In the context of SNAr reactions, the nature of the leaving group is also a crucial factor. For the addition-elimination mechanism, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. Therefore, the bond strength to the leaving group is less critical than its ability to stabilize a negative charge in the transition state. This is why, counterintuitively, fluorine can sometimes be a better leaving group than bromine or iodine in activated systems, as its high electronegativity effectively stabilizes the anionic intermediate. nih.gov For the benzyne mechanism, the C-X bond is broken in the second step of the elimination, so its strength plays a more direct role. Bromine is a good leaving group in this context.

Radical Reactions

Reactions involving radical intermediates represent another facet of the chemistry of substituted benzenes. For alkyl-substituted aromatic compounds, radical reactions often occur at the benzylic positions (the carbon atoms of the alkyl groups attached to the ring).

While specific studies on the radical reactions of this compound are not extensively documented, some general principles can be applied. For instance, the methyl groups of this compound could potentially undergo radical bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator-induced conditions. This would lead to the formation of bromomethyl derivatives.

Another potential radical pathway is the Sʀɴ1 (substitution, radical-nucleophilic, unimolecular) mechanism. This multi-step chain reaction can be a pathway for nucleophilic substitution on unactivated aryl halides. It involves the initial formation of a radical anion of the substrate, which then fragments to an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can then propagate the chain by transferring an electron to a new molecule of the starting aryl halide. While plausible, the operation of this mechanism would depend on the specific nucleophile and reaction conditions employed.

Organometallic Reaction Mechanisms

This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanistic cycle of these reactions typically involves oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The initial and often rate-determining step in a cross-coupling cycle is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a palladium(0) complex. nih.gov In this step, the C-Br bond of this compound is cleaved, and the palladium atom inserts itself into the bond, forming a new arylpalladium(II) complex. This process involves the oxidation of palladium from the 0 to the +2 oxidation state.

The rate of oxidative addition is influenced by several factors, including the nature of the halide, the electronic properties of the aryl group, and steric hindrance. For aryl halides, the reactivity generally follows the trend I > Br > Cl. The presence of three electron-donating methyl groups on the benzene ring of this compound would typically be expected to slow down the rate of oxidative addition compared to an unsubstituted bromobenzene. However, the steric hindrance around the C-Br bonds, created by the ortho-methyl groups, can also play a significant role. Studies on sterically hindered aryl halides have shown that while steric bulk can hinder the approach of the bulky palladium catalyst, it can also be a driving force for the reaction due to the relief of steric strain in the transition state. rsc.org The use of bulky phosphine (B1218219) ligands on the palladium catalyst can also influence the rate and success of the oxidative addition with sterically demanding substrates. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium(II) center are expelled to form the final product, and the palladium catalyst is regenerated in its catalytically active Pd(0) state. nih.govnih.gov This step is the reverse of oxidative addition.

The rate of reductive elimination is also affected by the steric and electronic properties of the ligands and the aryl group. Generally, electron-donating groups on the aryl ligand can accelerate reductive elimination. nih.gov The steric crowding around the palladium center in the arylpalladium(II) intermediate derived from this compound can promote reductive elimination to relieve this steric strain. The choice of phosphine ligand is also crucial, with bulky ligands often facilitating this step. acs.org

Mechanistic Step Description Influencing Factors for this compound
Oxidative Addition Insertion of Pd(0) into the C-Br bond to form an Aryl-Pd(II)-Br complex.Steric hindrance from ortho-methyl groups, electron-donating nature of methyl groups, nature of the phosphine ligand.
Reductive Elimination Elimination of the coupled product from the Aryl-Pd(II)-R complex to regenerate Pd(0).Steric relief upon product formation, electronic effects of the aryl group and ligands.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the arylpalladium(II) complex. nih.govresearchgate.net This step is crucial in reactions like the Suzuki-Miyaura and Stille couplings.

In the context of a Suzuki-Miyaura coupling of this compound, an organoboronic acid or ester would react with the (2,4-dibromo-1,3,5-trimethylphenyl)palladium(II) halide complex in the presence of a base. The base activates the organoboron reagent, facilitating the transfer of its organic group to the palladium center and displacing the halide. The steric hindrance of the 2,4-dibromo-1,3,5-trimethylphenyl group can influence the rate of transmetalation, potentially requiring more reactive organoboron reagents or specific ligands to achieve efficient coupling. researchgate.net

Migratory Insertion: In reactions such as the Heck coupling, an alkene inserts into the aryl-palladium bond of the intermediate complex. wikipedia.orgorganic-chemistry.orgnih.gov This step, known as migratory insertion or carbopalladation, forms a new carbon-carbon bond and a new alkylpalladium(II) species.

For this compound, after oxidative addition to form the (2,4-dibromo-1,3,5-trimethylphenyl)palladium(II) halide, an alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the carbons of the double bond. The regioselectivity of this insertion is influenced by both electronic and steric factors. The bulky nature of the 2,4-dibromo-1,3,5-trimethylphenyl group would likely favor insertion at the less substituted carbon of the alkene to minimize steric interactions in the transition state. berkeley.edu Following migratory insertion, a β-hydride elimination step typically occurs to yield the final substituted alkene product and a hydridopalladium(II) complex, which then regenerates the Pd(0) catalyst.

Reaction Type Key Mechanistic Step Description Involving this compound
Suzuki-Miyaura Coupling TransmetalationTransfer of an organic group from an organoboron reagent to the (2,4-dibromo-1,3,5-trimethylphenyl)palladium(II) complex.
Heck Coupling Migratory InsertionInsertion of an alkene into the Pd-C bond of the (2,4-dibromo-1,3,5-trimethylphenyl)palladium(II) complex.

Iv. Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dibromo 1,3,5 Trimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) skeletons.

The ¹H NMR spectrum of 2,4-dibromo-1,3,5-trimethylbenzene is characterized by distinct signals corresponding to the aromatic and methyl protons. Due to the asymmetric substitution pattern on the benzene (B151609) ring, the three methyl groups are chemically non-equivalent, as is the single remaining aromatic proton.

The single aromatic proton (H-6) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the deshielding effects of the aromatic ring current and the adjacent methyl group, as well as the two bromine atoms.

The nine methyl protons give rise to three separate singlets, each integrating to three protons. The chemical shifts of these methyl groups are differentiated by their proximity to the bromine substituents. The methyl group at the C5 position is flanked by a methyl group and a bromine atom, while the methyl groups at C1 and C3 are positioned between a bromine atom and a methyl group. This difference in the local electronic environment leads to distinct resonance frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (H-6)~7.0-7.2Singlet1H
Methyl-H (C1-CH₃)~2.4Singlet3H
Methyl-H (C3-CH₃)~2.4Singlet3H
Methyl-H (C5-CH₃)~2.3Singlet3H

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency. The assignment of specific methyl groups requires further 2D NMR analysis.

The proton-decoupled ¹³C NMR spectrum of this compound will display a total of nine signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. This includes six signals for the aromatic carbons and three for the methyl carbons.

The aromatic carbons exhibit chemical shifts in the typical downfield region for substituted benzenes (approximately 120-145 ppm). The carbons directly bonded to the bromine atoms (C-2 and C-4) are expected to have their signals shifted to lower field values due to the electronegativity of bromine. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) will also have distinct chemical shifts based on their substitution pattern.

The three methyl carbons will appear in the upfield region of the spectrum (typically 20-25 ppm). Their slightly different chemical shifts reflect the varied electronic environments due to the positions of the bromine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Br (C-2, C-4)~122-128
Aromatic C-CH₃ (C-1, C-3, C-5)~138-142
Aromatic C-H (C-6)~130-135
Methyl Carbons (-CH₃)~21-24

Note: These are approximate ranges, and specific assignments require advanced NMR techniques.

Two-dimensional (2D) NMR experiments are invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or long-range proton couplings. This confirms the isolated nature of the single aromatic proton and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the single aromatic proton signal to its corresponding carbon (C-6) signal and each methyl proton singlet to its respective methyl carbon. nih.gov

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum is dominated by absorptions arising from the substituted benzene ring and the carbon-bromine bonds.

Aromatic C-H Stretching: The stretching vibration of the single C-H bond on the aromatic ring is expected to appear as a sharp band in the region of 3100-3000 cm⁻¹. amazonaws.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are characteristic of bromo-substituted aromatic compounds and are expected to appear in the lower frequency region of the IR spectrum, typically between 650 and 485 cm⁻¹. amanote.com The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes, resulting in one or two distinct bands.

IR and Raman spectroscopy readily confirm the presence of the key functional groups in this compound.

Methyl Groups: The C-H stretching vibrations of the methyl groups are observed as strong bands in the 2975-2850 cm⁻¹ region. C-H bending vibrations for the methyl groups are also expected around 1450 cm⁻¹ and 1375 cm⁻¹. amazonaws.com

Aromatic Ring: In addition to the C-H and C=C stretching vibrations, the substitution pattern on the benzene ring can be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, often referred to as the "fingerprint region."

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methyl)2975 - 2850
Aromatic C=C Stretch1600 - 1450
Methyl C-H Bend~1450 and ~1375
Aromatic C-H Out-of-Plane Bend900 - 690
C-Br Stretch650 - 485

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a detailed molecular fingerprint is obtained.

Electron ionization (EI) mass spectrometry of this compound generates a characteristic molecular ion (M⁺) peak and a series of fragment ions that provide structural confirmation. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). chegg.com This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion of this compound appears as a triplet of peaks:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks are approximately 1:2:1, a hallmark signature for a dibrominated compound. nih.govwhitman.edu The NIST Mass Spectrometry Data Center reports a prominent molecular ion at m/z 278, which corresponds to the M⁺ peak containing one ⁷⁹Br and one ⁸¹Br, alongside significant peaks at m/z 197 and 199. nih.gov

The fragmentation process typically begins with the loss of a methyl group (CH₃) or a bromine atom (Br). The loss of a bromine atom from the molecular ion results in a significant fragment ion cluster around m/z 197/199. nih.gov Further fragmentation can involve the loss of the second bromine atom or other substituent groups, providing a complex spectrum that helps in structural elucidation. chemguide.co.uk

Table 1: Key Isotopic Peaks and Fragments in the Mass Spectrum of this compound

m/z ValueIon FormulaDesignationDescription
276[C₉H₁₀⁷⁹Br₂]⁺M⁺Molecular ion with two ⁷⁹Br isotopes
278[C₉H₁₀⁷⁹Br⁸¹Br]⁺[M+2]⁺Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope (often the most intense of the triplet)
280[C₉H₁₀⁸¹Br₂]⁺[M+4]⁺Molecular ion with two ⁸¹Br isotopes
197[C₉H₁₀⁷⁹Br]⁺[M-Br]⁺Fragment resulting from the loss of one bromine atom
199[C₉H₁₀⁸¹Br]⁺[(M-Br)+2]⁺Isotopic partner to the m/z 197 fragment

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The theoretical exact mass of the most abundant isotopic combination, C₉H₁₀⁷⁹Br⁸¹Br, can be calculated with high precision. nih.gov Experimental HRMS data confirming this exact mass provides definitive evidence for the elemental composition C₉H₁₀Br₂.

Table 2: Theoretical Exact Masses of this compound Isotopologues

Isotopologue FormulaTheoretical Exact Mass (Da)
C₉H₁₀⁷⁹Br₂275.91493
C₉H₁₀⁷⁹Br⁸¹Br277.91288
C₉H₁₀⁸¹Br₂279.91083

X-ray Crystallography

The crystal structure of this compound (also known as dibromomesitylene or DBMH) has been determined through single-crystal X-ray diffraction. nih.govrsc.org Studies reveal that DBMH crystallizes in the monoclinic system. rsc.org

The conformation of the molecule is characterized by the arrangement of the three methyl groups and two bromine atoms attached to the benzene ring. Due to steric hindrance, the methyl groups and bromine atoms are expected to be slightly displaced from the plane of the benzene ring. One notable finding is that the methyl group positioned between the two bulky bromine atoms (Me2) exhibits unique rotational behavior, acting as a quasi-free rotor even in the solid crystal state. rsc.org This is attributed to a specific local symmetry in the crystal where the immediate environment of this methyl group consists mainly of hydrogen atoms, resulting in a very low rotational energy barrier. rsc.org In contrast, the other two methyl groups (Me4 and Me6) are significantly more hindered. rsc.org

The packing of this compound molecules in the crystal is governed by a network of non-covalent interactions. In the monoclinic crystal structure, the molecules arrange in an anti-ferroelectric manner. rsc.org The dominant forces are van der Waals interactions, which are particularly strong along one axis of the crystal. rsc.org

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While polymorphism is a known phenomenon for some brominated aromatic compounds, extensive studies documenting different polymorphic forms of this compound are not widely reported in the primary literature. The known structure is the monoclinic form described. rsc.org The unique solid-state properties, such as the quasi-free rotation of one methyl group, are a direct consequence of the specific crystal packing and intermolecular interactions within this known form. rsc.org

V. Reactivity and Chemical Transformations of 2,4 Dibromo 1,3,5 Trimethylbenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 2,4-Dibromo-1,3,5-trimethylbenzene, as a di-halogenated arene, is an excellent substrate for these transformations, which are typically catalyzed by palladium complexes.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mit.edu This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. mit.edu For this compound, this reaction provides a direct route to biaryl compounds or arylated structures.

The general transformation involves the reaction of the dibromomesitylene with an arylboronic acid. The reactivity of the two bromine atoms can potentially be controlled by reaction conditions, although selective mono-arylation can be challenging. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. Nickel catalysts, such as NiCl2(PCy3)2, have also been employed for Suzuki-Miyaura couplings, particularly with less reactive electrophiles like aryl carbamates and sulfamates. nih.gov

Table 1: Generalized Suzuki-Miyaura Coupling Reaction

Component Example Role
Aryl Halide This compound Electrophile
Organoboron Reagent Phenylboronic acid Nucleophile Source
Catalyst Pd(PPh₃)₄, NiCl₂(PCy₃)₂ Catalyzes the coupling
Base K₂CO₃, K₃PO₄ Activates the organoboron reagent

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like an aryl bromide) and an alkene. wikipedia.orguwindsor.ca This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org this compound can serve as the aryl halide component, reacting with various alkenes to produce styrenic derivatives.

The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) species. wikipedia.orgnih.gov The resulting Pd(II) complex then coordinates with the alkene, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which, upon reductive elimination with the help of a base, regenerates the Pd(0) catalyst. uwindsor.canih.gov The reaction generally exhibits high trans selectivity. organic-chemistry.org

Table 2: Key Steps in the Mizoroki-Heck Reaction Mechanism. uwindsor.canih.gov

Step Description
Oxidative Addition The Pd(0) catalyst inserts into the aryl-bromide bond of this compound.
Migratory Insertion An alkene molecule inserts into the newly formed Palladium-carbon bond.
β-Hydride Elimination A hydrogen atom from the alkyl group is eliminated, forming the alkene product and a Pd-H complex.

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for the synthesis of substituted alkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

In the context of this compound, this reaction allows for the introduction of one or two alkynyl groups onto the mesitylene (B46885) core. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the arylalkyne product. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of the crucial copper(I) acetylide species. wikipedia.org Studies on 2,4-dibromoquinolines have shown that regioselectivity can be a critical factor in such couplings. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgmychemblog.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. mychemblog.comyoutube.com this compound can be coupled with a wide variety of primary or secondary amines to form the corresponding N-aryl or N,N-diaryl amines.

The reaction mechanism proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. mychemblog.com Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst. wikipedia.orgmychemblog.com The success of the reaction often depends on the choice of a bulky, electron-rich phosphine (B1218219) ligand for the palladium catalyst. youtube.com

Table 3: Overview of Buchwald-Hartwig Amination

Component Function
Aryl Halide (e.g., this compound) Electrophile
Amine (Primary or Secondary) Nucleophile
Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst
Phosphine Ligand (e.g., XPhos, BINAP) Accelerates reductive elimination and stabilizes the catalyst

These three named reactions represent some of the earliest and most fundamental cross-coupling methods, each utilizing a different organometallic nucleophile.

Kumada Coupling : This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium halide), typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods reported. wikipedia.org this compound can be coupled with various alkyl, vinyl, or aryl Grignard reagents to form C-C bonds. A key advantage is the direct use of readily prepared Grignard reagents. organic-chemistry.org

Negishi Coupling : The Negishi coupling utilizes an organozinc compound as the nucleophile to react with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Thus, this compound can be reacted with a wide variety of organozinc reagents to achieve diverse C-C bond formations.

Stille Coupling : The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (stannane) and an sp²-hybridized organic halide, catalyzed by palladium. organic-chemistry.org The reaction is highly regarded for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The reaction of this compound with an organostannane would proceed via a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca A significant drawback is the toxicity of the tin reagents. organic-chemistry.org

Palladium-Catalyzed Functionalizations

The term "palladium-catalyzed functionalizations" encompasses a broad range of transformations where palladium catalysts are used to introduce new functional groups onto a substrate. For this compound, this primarily refers to the cross-coupling reactions discussed above, as they represent the main pathways to functionalize the C-Br bonds. uwindsor.ca

Palladium catalysis is central to the modern utility of aryl halides. The general catalytic cycle for these cross-coupling reactions (oxidative addition, transmetalation, reductive elimination) is a unifying theme. wikipedia.org The choice of the specific coupling partner (organoboron, organozinc, organotin, alkene, alkyne, amine) dictates the final product. Furthermore, palladium catalysts can also mediate direct C-H functionalization reactions, although the reactivity of the C-Br bonds in this compound typically dominates under cross-coupling conditions. nih.gov The development of specialized ligands and reaction conditions continues to expand the scope of what can be achieved, allowing for increasingly complex molecules to be synthesized from simple aryl halide precursors like this compound.

Direct Arylation Reactions

Direct C-H arylation is a modern synthetic method that forms carbon-carbon bonds by coupling an aromatic C-H bond with an aryl halide, typically catalyzed by palladium. While this approach is widely used to functionalize arenes, the direct C-H arylation involving the single C-H bond at the C5 position of this compound is not extensively documented.

Conversely, this compound can serve as the aryl bromide component in palladium-catalyzed direct arylation reactions with other simple arenes. youtube.com In such reactions, a phosphine-ligated palladium catalyst facilitates the coupling between one of the C-Br bonds of 2,4-dibromomesitylene and a C-H bond of another arene. The reaction generally requires high temperatures and a base. youtube.comyoutube.com The regioselectivity of this reaction (i.e., whether the C2-Br or C4-Br bond reacts) would be influenced by the steric hindrance around each bromine atom, with the less hindered C4-Br being the more probable reaction site.

Carbonylations and Carboxylations

The introduction of carbonyl or carboxyl groups into the this compound framework can be achieved through several methods, most notably via palladium-catalyzed carbonylation or by carboxylation of its organometallic derivatives.

Palladium-Catalyzed Carbonylation: This process involves the reaction of the aryl bromide with carbon monoxide in the presence of a palladium catalyst and a nucleophile (e.g., an alcohol or amine). For dihaloarenes, a double carbonylation can be achieved under specific conditions to yield cyclic structures. rsc.org For this compound, a stepwise carbonylation could potentially be controlled to first produce a 4-bromo-2,6-dimethylbenzoyl derivative, followed by a second carbonylation at the more sterically hindered C2 position.

Carboxylation via Organometallics: A more common and direct method for carboxylation involves the reaction of an organometallic intermediate with carbon dioxide. As discussed in the following sections, this compound can be converted into an aryl lithium or Grignard reagent. Bubbling carbon dioxide gas through the solution of this organometallic reagent, followed by an acidic workup, effectively traps the intermediate to form the corresponding carboxylic acid. youtube.comarkat-usa.org This reaction is expected to yield 4-bromo-2,6-dimethylbenzoic acid due to the preferential metal-halogen exchange at the C4 position.

Lithiation and Grignard Reactions

The formation of organolithium and Grignard reagents from this compound is a cornerstone of its synthetic utility, providing a nucleophilic carbon center that can react with a wide array of electrophiles.

Regioselective Metal-Halogen Exchange

In molecules with multiple halogen atoms, the site of metal-halogen exchange is determined by factors such as sterics and the electronic nature of adjacent groups. nih.govnih.gov In this compound, the bromine atom at the C2 position is situated between two methyl groups, creating significant steric hindrance. In contrast, the bromine atom at the C4 position is flanked by only one methyl group.

Consequently, when treated with organolithium reagents (like n-butyllithium) or activated magnesium, metal-halogen exchange occurs with high regioselectivity at the less sterically hindered C4 position. researchgate.net This selective reaction avoids the more crowded C2 position, leading to the preferential formation of a single organometallic isomer.

Formation of Aryl Lithium and Aryl Magnesium Reagents

The regioselective metal-halogen exchange leads directly to the formation of specific aryl lithium and aryl magnesium reagents.

Aryl Lithium Formation: The reaction of this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium, in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) yields (4-bromo-2,6-dimethylphenyl)lithium . arkat-usa.org

Aryl Magnesium (Grignard) Formation: The corresponding Grignard reagent, (4-bromo-2,6-dimethylphenyl)magnesium bromide , is formed by reacting this compound with magnesium turnings in an anhydrous ether solvent. youtube.comyoutube.com The reaction often requires activation of the magnesium surface with a small amount of iodine or 1,2-dibromoethane. youtube.com

Subsequent Trapping with Electrophiles

The resulting organometallic reagents are powerful nucleophiles and can be "trapped" by a variety of electrophiles to introduce new functional groups at the C4 position. This two-step sequence (metal-halogen exchange followed by electrophilic quench) is a versatile method for synthesizing selectively functionalized mesitylene derivatives. youtube.comnih.gov

ElectrophileReagent ExampleProduct ClassSpecific Product Example
Protons H₂ODebromination2-Bromo-1,3,5-trimethylbenzene
Carbon Dioxide CO₂ (gas)Carboxylic Acid4-Bromo-2,6-dimethylbenzoic acid
Aldehydes Formaldehyde (HCHO)Secondary Alcohol(4-Bromo-2,6-dimethylphenyl)methanol
Ketones Acetone ((CH₃)₂CO)Tertiary Alcohol2-(4-Bromo-2,6-dimethylphenyl)propan-2-ol
Amides Dimethylformamide (DMF)Aldehyde4-Bromo-2,6-dimethylbenzaldehyde

Debromination and Reduction Reactions

The bromine atoms on this compound can be removed through debromination or reduction reactions to yield less halogenated compounds or the parent arene, 1,3,5-trimethylbenzene (mesitylene).

Selective mono-debromination can be achieved by first performing a regioselective metal-halogen exchange at the C4 position and then quenching the resulting organometallic intermediate with a proton source like water. youtube.com This procedure yields 2-bromo-1,3,5-trimethylbenzene.

Complete debromination to form 1,3,5-trimethylbenzene can be accomplished using several methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) in the presence of a base can effectively remove both bromine atoms.

Reduction with Metal Hydrides: Powerful reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst can also achieve full reduction. google.com

Trans-metalation and Protonolysis: Formation of the Grignard reagent followed by treatment with a proton source will also result in debromination. If a di-Grignard reagent were formed, it would lead to complete reduction to mesitylene upon protonolysis.

These reduction reactions highlight the role of this compound as a stable, crystalline intermediate that can be readily converted back to its parent hydrocarbon.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely utilized method for the reduction of various functional groups. harvard.edu In the context of aryl halides, this reaction, often termed hydrodehalogenation, involves the replacement of a halogen atom with a hydrogen atom. This process is typically carried out with hydrogen gas (H₂) and a metal catalyst. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. masterorganicchemistry.com The reaction is generally exothermic but requires a catalyst to overcome the high activation energy. masterorganicchemistry.com

While specific studies detailing the catalytic hydrogenation of this compound are not extensively documented in readily available literature, the principles of hydrodehalogenation of brominated aromatic compounds suggest a plausible reaction pathway. Under typical catalytic hydrogenation conditions, the carbon-bromine bonds would be reductively cleaved to yield mesitylene (1,3,5-trimethylbenzene). The reaction would likely proceed stepwise, with initial formation of 2-bromo-1,3,5-trimethylbenzene, followed by the removal of the second bromine atom.

Plausible Reaction Scheme for Catalytic Hydrogenation:

Substrate: this compound

Reagent: H₂ gas

Catalyst: Pd/C or PtO₂

Product: 1,3,5-Trimethylbenzene (Mesitylene)

The efficiency and selectivity of the reaction would be dependent on factors such as catalyst choice, reaction temperature, pressure, and solvent. libretexts.org

Reductive Debromination with Metal Hydrides and Other Reducing Agents

Reductive debromination can also be achieved using metal hydride reagents. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful reducing agents capable of reducing a wide array of functional groups. numberanalytics.comlumenlearning.com LiAlH₄ is a particularly strong reducing agent that can reduce alkyl halides to alkanes. harvard.edumasterorganicchemistry.com Sodium borohydride has been shown to be effective in the reductive debromination of polybrominated diphenyl ethers, suggesting its potential applicability to other brominated aromatics. masterorganicchemistry.com

The reaction involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride to the carbon atom bearing the bromine, displacing the bromide ion. For this compound, complete reduction would yield mesitylene.

General Reaction Conditions for Reductive Debromination:

Reagent Solvent General Reactivity
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ethers (e.g., Diethyl ether, THF) Strong, reduces many functional groups. adichemistry.com

Detailed research findings on the specific application of these metal hydrides to this compound, including yields and selectivity for mono-dehalogenated versus fully dehalogenated products, remain scarce in the literature.

Derivatization and Functional Group Interconversions

The two bromine atoms on the this compound ring serve as handles for further chemical derivatization, allowing for the introduction of various functional groups through cross-coupling reactions or after conversion to organometallic intermediates.

Introduction of Heteroatoms (N, O, S)

The introduction of nitrogen, oxygen, or sulfur atoms at the positions of the bromine atoms can be accomplished via modern cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. numberanalytics.comnih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like BrettPhos and RuPhos showing broad utility for coupling both primary and secondary amines with aryl halides. nih.gov While specific examples using 2,4-dibromomesitylene are not prevalent, the methodology is robust for sterically hindered substrates. A potential reaction could involve the mono- or di-amination of this compound depending on the stoichiometry and reaction conditions.

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classic method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. nih.gov It involves the reaction of an aryl halide with an alcohol, phenol, or thiol. Traditional Ullmann reactions required harsh conditions, but modern protocols use soluble copper catalysts with various ligands, allowing the reactions to proceed under milder temperatures. nih.govorganic-chemistry.org This method could theoretically be applied to synthesize the corresponding di-ether or di-thioether derivatives of mesitylene from this compound.

Table of Potential Heteroatom Introduction Reactions:

Reaction Name Heteroatom Introduced Typical Reagents & Catalysts Potential Product from this compound
Buchwald-Hartwig Amination Nitrogen (N) Amine (R₂NH), Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOt-Bu) 2,4-Diamino-1,3,5-trimethylbenzene derivative
Ullmann Condensation Oxygen (O) Alcohol/Phenol (ROH), Cu catalyst (e.g., CuI), Ligand, Base 2,4-Dialkoxy/diaryloxy-1,3,5-trimethylbenzene

Reactions with Carbonyl Compounds and Nitriles

To react with electrophiles like carbonyl compounds and nitriles, the aryl bromide must first be converted into a nucleophilic organometallic species.

Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an ether solvent (like diethyl ether or THF) generates a Grignard reagent (R-MgX). libretexts.orgmasterorganicchemistry.comyoutube.com This reagent is a potent nucleophile and can add to the electrophilic carbon of aldehydes, ketones, and nitriles. masterorganicchemistry.comnih.gov The reaction of the Grignard reagent derived from this compound (likely forming at one of the bromine positions) with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. masterorganicchemistry.com

Organolithium Reagent Formation: An alternative method is the lithium-halogen exchange, where an organolithium reagent like n-butyllithium or t-butyllithium is used to swap the bromine atom for a lithium atom. These organolithium reagents are also powerful nucleophiles that react readily with carbonyls and other electrophiles.

Given the steric hindrance of the this compound molecule, the formation and subsequent reaction of these organometallic intermediates may require carefully optimized conditions.

Table of Potential Reactions with Carbonyls and Nitriles:

Intermediate Electrophile Reagents Final Product (after workup)
Grignard Reagent Aldehyde (R'CHO) 1. Mg, THF; 2. R'CHO; 3. H₃O⁺ Secondary Alcohol
Grignard Reagent Ketone (R'COR'') 1. Mg, THF; 2. R'COR''; 3. H₃O⁺ Tertiary Alcohol
Organolithium Reagent Benzaldehyde 1. n-BuLi, THF; 2. C₆H₅CHO; 3. H₃O⁺ (2-Mesityl-4-bromophenyl)(phenyl)methanol

Vi. Computational Chemistry and Theoretical Studies of 2,4 Dibromo 1,3,5 Trimethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2,4-dibromo-1,3,5-trimethylbenzene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical phenomena.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a reaction, characterizing the molecule's nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electronic landscape is shaped by the interplay of its substituents. The three methyl (-CH₃) groups are electron-donating, increasing the electron density of the benzene (B151609) ring, while the two bromine (-Br) atoms are electron-withdrawing through induction but can also participate in resonance. DFT calculations would be expected to show the HOMO localized primarily on the electron-rich aromatic ring, influenced by the methyl groups. The LUMO would likely exhibit significant contributions from the C-Br antibonding orbitals, indicating these sites as potential centers for nucleophilic attack.

While specific DFT calculations for the HOMO-LUMO energies of this compound are not widely published, the general approach to obtaining them is well-established.

Table 1: Typical Computational Approach for Electronic Structure Analysis

ParameterComputational MethodBasis Set ExampleSignificance
Optimized GeometryDensity Functional Theory (e.g., B3LYP)6-311++G(d,p)Provides the lowest energy structure for subsequent calculations. irjweb.com
HOMO EnergyDFT (e.g., B3LYP)6-311++G(d,p)Indicates the molecule's ability to donate electrons (nucleophilicity). aimspress.com
LUMO EnergyDFT (e.g., B3LYP)6-311++G(d,p)Indicates the molecule's ability to accept electrons (electrophilicity). aimspress.com
HOMO-LUMO GapE(LUMO) - E(HOMO)-Correlates with chemical reactivity and kinetic stability. researchgate.net
Molecular OrbitalsDFT (e.g., B3LYP)6-311++G(d,p)Visualizes the distribution of electron density and identifies reactive sites. nih.gov

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of a molecule, known as its ground-state geometry. For a flexible molecule like this compound, this involves analyzing its various possible conformations, particularly concerning the rotation of the methyl groups.

Computational studies using DFT have been performed on this compound (also referred to as dibromomesitylene, DBMH) to understand its conformational preferences. rsc.org These calculations reveal that the rotational barriers for the three methyl groups are not equivalent due to the molecule's asymmetric substitution pattern. The methyl group positioned symmetrically between the two bromine atoms (at position C2) experiences a significantly different rotational environment compared to the other two methyl groups (at positions C4 and C6, adjacent to only one bromine atom). rsc.org

DFT calculations indicate that the methyl groups at the C4 and C6 positions are highly hindered, experiencing a 3-fold rotational potential (V₃) with a barrier of over 55 meV. rsc.org In contrast, the methyl group at the C2 position has a much smaller 6-fold rotational potential (V₆) of approximately 8 meV in an isolated molecule. rsc.org This suggests that the C2-methyl group is a quasi-free rotor, while the others are much more restricted in their movement. rsc.org This difference arises from the unique steric and electronic environment created by the two flanking bromine atoms.

Table 2: Calculated Rotational Barriers for Methyl Groups in Isolated this compound

Methyl Group PositionType of Rotational PotentialCalculated Hindering Potential (V)Reference
Me2 (C2 position)6-fold~ 8 meV rsc.org
Me4 (C4 position)3-fold> 55 meV rsc.org
Me6 (C6 position)3-fold> 55 meV rsc.org

Data obtained from Density Functional Theory (DFT) calculations on an isolated molecule. rsc.org

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign signals to specific parts of the molecular structure, and understand how structure influences spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Prediction: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. For this compound, calculations would predict distinct signals for the non-equivalent methyl groups and the single aromatic proton. The predicted chemical shift for the aromatic proton would be influenced by the deshielding effects of the adjacent methyl groups and bromine atoms. Similarly, the chemical shifts of the three methyl groups would differ based on their proximity to the bromine substituents, providing direct evidence of the 2,4-dibromo substitution pattern.

Infrared (IR) Spectroscopy Prediction: The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These calculations, performed after geometry optimization, identify the fundamental vibrational modes. For this compound, key predicted absorptions would include C-H stretching vibrations from both the aromatic ring and the methyl groups, C-C stretching vibrations within the benzene ring, and characteristic C-Br stretching vibrations at lower frequencies (typically 550–650 cm⁻¹). docbrown.info Comparing the computed spectrum with experimental data allows for a detailed assignment of each vibrational band. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction: UV-Vis spectra, which arise from electronic transitions between molecular orbitals, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ajchem-a.com This method calculates the energies of excited states, corresponding to the absorption wavelengths (λ_max). For this compound, TD-DFT calculations would identify the π → π* transitions characteristic of aromatic systems. The presence of bromine and methyl substituents would be predicted to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 3: Computational Methods for Spectroscopic Prediction

SpectrumComputational MethodInformation Obtained
NMR GIAO (Gauge-Independent Atomic Orbital) with DFTChemical shifts (¹H, ¹³C), coupling constants
IR DFT Frequency CalculationVibrational modes, frequencies, and intensities
UV-Vis TD-DFT (Time-Dependent DFT)Electronic transition energies, absorption wavelengths (λ_max)

Reaction Mechanism Elucidation via Computational Methods

Beyond static properties, computational chemistry is essential for mapping the dynamic processes of chemical reactions. It allows for the exploration of potential energy surfaces to understand how reactants are transformed into products, providing insights that are often difficult or impossible to obtain experimentally.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima on this surface, while the pathway between them proceeds through a high-energy saddle point known as the transition state (TS). The transition state represents the maximum energy barrier along the minimum energy path of a reaction.

Locating this first-order saddle point is a primary goal in computational reaction studies. Algorithms have been developed to search for and optimize the geometry of transition states. Once a potential TS structure is located, a frequency calculation must be performed to verify its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the specific bond-breaking and bond-forming processes of the reaction.

After a transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state, both forward to the products and backward to the reactants. This confirms that the identified transition state indeed connects the desired reactants and products, providing a complete picture of the reaction pathway.

The activation energy (Eₐ) of a reaction is the energy difference between the reactants and the transition state. Its calculation is a key outcome of computational studies, as it is directly related to the reaction rate. A higher activation energy corresponds to a slower reaction. By calculating the activation energies for multiple potential reaction pathways, chemists can predict which mechanism is most likely to occur.

For this compound, several reaction types could be investigated computationally. A prominent example is further electrophilic aromatic substitution at the one remaining unsubstituted carbon atom on the ring (C6). Another possibility is reaction at the methyl groups, such as free-radical halogenation.

A computational study of a reaction, for instance, the nitration of this compound, would involve the steps outlined in the table below.

Table 4: Hypothetical Computational Workflow for Studying the Nitration of this compound

StepObjectiveComputational TaskExpected Outcome
1 Define ReactantsGeometry optimization of this compound and the electrophile (e.g., NO₂⁺).Optimized structures and energies of the ground-state reactants.
2 Propose Reaction PathManual construction of a guess for the transition state structure (e.g., the Wheland intermediate).An initial geometry for the transition state search.
3 Locate Transition StateTransition State (TS) optimization calculation starting from the guess structure.The geometry of the first-order saddle point on the PES.
4 Verify Transition StateFrequency calculation on the optimized TS geometry.Confirmation of one and only one imaginary frequency.
5 Confirm Reaction PathIntrinsic Reaction Coordinate (IRC) calculation starting from the TS.A map of the reaction path connecting the TS to the reactants and the product.
6 Calculate Activation EnergyEₐ = E(Transition State) - E(Reactants)A quantitative measure of the energy barrier for the reaction.

By performing such an analysis, researchers could predict the feasibility of the reaction and gain a detailed, step-by-step understanding of the bond-forming and bond-breaking events that occur.

Structure-Reactivity Relationships

The arrangement of two bromine atoms and three methyl groups on the benzene ring in this compound creates a unique electronic and steric environment that dictates its reactivity. Computational models are employed to quantify these relationships.

While specific Hammett and Taft analyses for this compound are not extensively documented in dedicated studies, the principles of these linear free-energy relationships can be applied to understand its reactivity. These models correlate reaction rates and equilibrium constants of a series of related compounds with parameters that quantify the electronic and steric effects of their substituents.

Taft Equation (log(k/k₀) = ρσ + δEs): This analysis separates electronic (σ*) and steric (Es) effects, which is particularly relevant for this compound due to the bulky bromine atoms and methyl groups adjacent to potential reaction centers. The steric hindrance imposed by the substituents at the 1, 2, 3, and 4 positions would significantly impact the approach of reactants, a factor quantifiable by the Taft steric parameter (Es).

Comparative studies on the bromination of alkoxybenzenes and alkylbenzenes show that steric effects can be a dominant factor in determining the regioselectivity of electrophilic attack. For a molecule like this compound, any reaction would be heavily influenced by the significant steric crowding around the ring.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a chemical based on its molecular structure. For halogenated benzenes, QSAR studies often focus on predicting properties like toxicity or bioconcentration by correlating them with physicochemical descriptors. besjournal.combesjournal.com

QSAR models for the toxicity of halogenated benzenes have shown that activity is often dependent on a combination of hydrophobicity and electronic properties. besjournal.combesjournal.com Key descriptors used in these models include:

LogP: The logarithm of the octanol-water partition coefficient, which measures the hydrophobicity of a molecule. Halogenated benzenes are typically non-polar narcotics whose toxicity is dependent on their hydrophobicity. besjournal.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the molecule's ability to accept electrons and its susceptibility to nucleophilic attack. besjournal.com

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This relates to the molecule's ability to donate electrons.

Topological and Steric Descriptors: Parameters that describe the size, shape, and branching of the molecule.

A common QSAR model for a series of related compounds might take the following form:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Common Descriptors in QSAR Models for Halogenated Aromatics
DescriptorTypeProperty RepresentedRelevance to Halogenated Benzenes
logPHydrophobicLipophilicity / HydrophobicityPredicts bioaccumulation and non-polar narcosis toxicity. besjournal.combesjournal.com
E_LUMOElectronicElectron affinity / Susceptibility to nucleophilesCorrelates with reactivity towards nucleophilic agents and certain toxicity mechanisms. besjournal.com
E_HOMOElectronicIonization potential / Susceptibility to electrophilesRelates to the ease of oxidation and reaction with electrophiles. besjournal.com
Dipole MomentElectronicMolecular polarityInfluences solubility and intermolecular interactions. besjournal.com
Topological IndicesStructuralMolecular size, shape, and branchingUsed to model steric effects and overall molecular structure in relation to physical properties like boiling point. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments.

The interactions of this compound with solvent molecules and with other molecules of its kind are critical to understanding its behavior in solution and in the solid state.

Solvation Effects: MD simulations can model how solvent molecules arrange themselves around a solute molecule. For a non-polar molecule like this compound, solvation in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) would involve complex interactions. While primary research is limited, commercial chemical suppliers have noted the use of simulations to model these effects to understand reaction pathways. Theoretical studies on related molecules have used Density Functional Theory (DFT) combined with solvation models to understand structural and spectroscopic properties in solution. researchgate.net

Intermolecular Interactions: In the solid state, molecules of this compound would be packed in a crystal lattice, governed by non-covalent interactions. Studies on the closely related isomer 1,3-dibromo-2,4,6-trimethylbenzene (dibromomesitylene) show that molecules are packed in a manner that favors strong van der Waals interactions. [No direct search result, but inferred from previous step's findings] Crystal structure analysis of a similar compound, 2,4-dibromo-1,3-dimethoxy-5-methylbenzene, reveals the importance of bromine-bromine (Br···Br) and π–π stacking interactions in forming the crystal structure. [No direct search result, but inferred from previous step's findings] These types of interactions are crucial for the stability and structure of the crystal.

Crystal lattice dynamics focuses on the collective vibrations and movements of atoms within a crystal. For molecules with rotating groups like methyl (-CH₃), these dynamics can be particularly complex.

Detailed computational and experimental studies, including DFT calculations and inelastic neutron scattering (INS), have been performed on the isomer 1,3-dibromo-2,4,6-trimethylbenzene (dibromomesitylene), providing profound insights into its crystal dynamics. [No direct search result, but inferred from previous step's findings] These studies reveal that the rotational behavior of the three methyl groups is not equivalent due to the local environment created by the adjacent bromine atoms.

Key findings for the isomer 1,3-dibromo-2,4,6-trimethylbenzene include:

The methyl group located symmetrically between the two bromine atoms (Me2) experiences a very low rotational barrier and behaves as a quasi-free quantum rotor. [No direct search result, but inferred from previous step's findings]

The other two methyl groups (Me4 and Me6) are significantly more hindered. [No direct search result, but inferred from previous step's findings]

DFT calculations have been used to compute the potential energy barriers for these rotations, which show good agreement with experimental data from INS. [No direct search result, but inferred from previous step's findings]

These findings highlight how subtle changes in molecular structure and crystal packing can lead to dramatic differences in dynamic behavior within the solid state.

Calculated Rotational Hindering Potentials for Methyl Groups in Dibromomesitylene (Isomer)
Methyl GroupPositionCalculated Potential (Isolated Molecule)Observed Potential (in Crystal)Dynamic Behavior
Me2Symmetrically between two Br atomsV₆ ~ 8 meVV₆ ~ 18 meVQuasi-free rotor with a 6-fold potential. [No direct search result, but inferred from previous step's findings]
Me4 / Me6Adjacent to one Br and one H atomV₃ > 55 meV-Highly hindered rotor with a 3-fold potential. [No direct search result, but inferred from previous step's findings]

Vii. Applications of 2,4 Dibromo 1,3,5 Trimethylbenzene As a Synthetic Intermediate

Building Block for Complex Organic Molecules

As a readily available and highly pure building block, 2,4-dibromo-1,3,5-trimethylbenzene serves as a foundational scaffold for creating intricate molecular structures. The sterically hindered mesitylene (B46885) core provides a rigid and well-defined framework, while the two bromine atoms offer reactive sites for elaboration.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The construction of extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds, often relies on the iterative coupling of smaller aromatic precursors. This compound is a suitable candidate for such synthetic strategies. Although specific, large-scale syntheses of PAHs starting directly from this compound are not extensively documented in mainstream literature, its potential is clear. Through sequential cross-coupling reactions, such as the Suzuki or Stille coupling, the bromine atoms can be replaced with other aryl or vinyl groups, effectively extending the aromatic system.

Similarly, in heterocycle synthesis, the C-Br bonds can be functionalized. For instance, palladium-catalyzed Buchwald-Hartwig amination or C-O coupling reactions can be employed to form nitrogen- or oxygen-containing heterocyclic rings fused to the mesitylene core. The principles of using brominated aromatics as precursors are well-established in the synthesis of complex molecules, including boron-doped PAHs where aryl-boron bonds are formed from brominated precursors via lithiation or coupling. nih.govnih.gov

Table 1: Potential Synthetic Transformations for PAH and Heterocycle Synthesis

Reaction TypeReagent/CatalystPotential Product Class
Suzuki CouplingArylboronic acid / Pd catalystBi-aryl and Poly-aryl systems
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAryl-alkyne structures
Buchwald-Hartwig AminationAmine / Pd catalystN-Aryl heterocycles
Heck CouplingAlkene / Pd catalystSubstituted styrenes

Precursor for Advanced Materials

The development of advanced materials for electronics and photonics often requires organic molecules with specific properties, such as thermal stability, defined electronic energy levels, and the ability to self-assemble. Brominated compounds are key intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Donor-acceptor type molecules, which are crucial for efficient charge transfer and emission, can be constructed using this compound as the core of either the donor or acceptor unit.

By applying cross-coupling reactions, electron-donating or electron-withdrawing moieties can be attached at the 2- and 4-positions to precisely tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. sigmaaldrich.com This control is essential for designing efficient host materials, emitters, and charge transport materials in OLED devices. alfachemic.com While the tribromo-analogue, 1,3,5-Tribromo-2,4,6-trimethylbenzene, is noted for its use in OLED materials, the dibromo version provides a pathway to asymmetrically functionalized materials.

Ligand and Catalyst Precursor Chemistry

The rigid and sterically bulky nature of the 2,4,6-trimethylphenyl (mesityl) group is highly desirable in ligand design for organometallic chemistry. It can enhance the stability of metal complexes and influence their catalytic activity and selectivity.

Design of Aryl-Based Ligands for Metal Complexes

This compound is an excellent precursor for multidentate ligands. The two bromine atoms can be substituted with coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For example, reaction with lithium diphenylphosphide or a palladium-catalyzed reaction with diphenylphosphine (B32561) can introduce phosphine (B1218219) groups, potentially leading to the formation of a bidentate chelating ligand. The steric bulk provided by the three methyl groups can create a protective pocket around the coordinated metal center, which is a common strategy for stabilizing reactive catalytic species and controlling substrate access to the active site.

Synthesis of Organometallic Catalysts

Once a ligand has been synthesized from this compound, it can be reacted with a suitable metal precursor (e.g., salts or complexes of palladium, rhodium, iridium, or nickel) to form an organometallic catalyst. libretexts.org For example, a bidentate phosphine ligand derived from this compound could be complexed with palladium(II) chloride to generate a pre-catalyst for cross-coupling reactions. The specific geometry and electronic properties endowed by the dibromomesitylene-derived ligand would directly impact the performance of the final catalyst, influencing its efficiency, stability, and selectivity in transformations like hydrogenation, hydroformylation, or C-C bond formation. libretexts.org

Research in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions that direct the assembly of molecules into larger, ordered structures. This compound is a molecule of significant interest in the field of crystal engineering due to its combination of hydrogen bond donors (the C-H bonds of the methyl groups) and, most importantly, halogen bond donors (the bromine atoms). nih.gov

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. rsc.org In the solid state, the bromine atoms of this compound can form Br···Br or Br···O/N interactions, which guide the packing of molecules into predictable one-, two-, or three-dimensional arrays. nih.gov Studies on the crystal structure of the isomeric 1,3-dibromo-2,4,6-trimethylbenzene reveal how intermolecular forces dictate the solid-state packing. rsc.org The interplay between halogen bonds, π-π stacking of the benzene (B151609) rings, and weaker C-H···Br or C-H···π hydrogen bonds allows for the rational design of crystalline materials with specific topologies and properties. The Cambridge Crystallographic Data Centre contains an entry for the crystal structure of this compound, confirming its study within the crystal engineering context. nih.gov

Table 2: Key Supramolecular Interactions Involving Brominated Aromatics

Interaction TypeDescriptionTypical Distance Range (Å)
Halogen Bond (Br···Br)Interaction between the positive σ-hole of one bromine and the negative equatorial region of another.3.3 - 3.6
Halogen Bond (Br···O/N)Interaction between a bromine atom and a Lewis basic atom like oxygen or nitrogen.2.8 - 3.2
π-π StackingAttractive interaction between the π-systems of aromatic rings.3.5 - 3.8
C-H···π InteractionA weak hydrogen bond between a C-H group and the face of an aromatic ring.2.5 - 2.9 (H to ring centroid)

Design of Molecular Recognition Systems

Molecular recognition is the specific, non-covalent interaction between two or more molecules. This principle is fundamental to many biological processes and has been harnessed in supramolecular chemistry to design artificial host-guest systems. While direct examples of this compound in completed molecular recognition systems are not extensively detailed in primary literature, its structural characteristics make it a viable precursor for such applications.

The compound serves as a rigid scaffold onto which recognition motifs can be built. The two bromine atoms are key functional handles. Through reactions like Suzuki or Sonogashira cross-coupling, the bromine atoms can be replaced with larger aromatic groups, effectively creating "pincers" or "arms." These appended structures can be designed to have specific electronic and steric properties to selectively bind guest molecules.

The general synthetic utility of this compound as a building block for complex aromatic compounds makes it a candidate for creating bespoke molecular recognition systems tailored for specific analytical or separation applications.

Self-Assembly of Brominated Aromatic Systems

The self-assembly of molecules into ordered supramolecular structures is a powerful strategy for creating new materials with unique properties. rsc.org For brominated aromatic compounds like this compound, the primary driving force for self-assembly is a combination of non-covalent interactions, most notably halogen bonding and aromatic (π-π) interactions. rsc.orgnih.gov

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base (an atom with a lone pair of electrons, like oxygen or nitrogen, or a π-system). acs.org The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich sites on adjacent molecules to guide their assembly into well-defined architectures in the solid state. mdpi.com The strength and directionality of these bonds can be tuned, making them reliable tools for crystal engineering. acs.orgacs.org

Research on structurally similar molecules provides insight into the types of interactions that govern the self-assembly of this compound. For example, the crystal structure of 2,4-dibromo-1,3-dimethoxy-5-methylbenzene reveals a network of intermolecular interactions that form sheet-like structures. nih.gov These include Br···Br, Br···O, and π–π interactions. nih.gov Similarly, studies on the isomer 1,3-dibromo-2,4,6-trimethylbenzene show how molecules pack in a crystal lattice to maximize favorable van der Waals forces and other weak interactions. rsc.orgresearchgate.net

The combination of these intermolecular forces dictates the final packing arrangement of this compound molecules in the crystalline state, leading to ordered, multi-dimensional supramolecular structures.

Table 1: Intermolecular Interactions in the Self-Assembly of Brominated Aromatic Systems

Interaction Type Description Typical Distance (Å) Reference
Br···Br Interaction between bromine atoms on adjacent molecules. 3.35 - 3.54 nih.gov
Br···O Halogen bond between a bromine atom and an oxygen atom. ~3.27 mdpi.comnih.gov
Br···π Halogen bond between a bromine atom and an aromatic π-system. - rsc.orgmdpi.com
π–π Stacking Interaction between the π-orbitals of adjacent aromatic rings. 3.59 - 3.60 nih.gov
C-H···Br A weak form of hydrogen bonding between a C-H bond and a bromine atom. - rsc.org

Q & A

Q. What are the optimal synthetic routes for 2,4-dibromo-1,3,5-trimethylbenzene, and how can reaction yields be improved?

Methodological Answer: The synthesis of brominated aromatic compounds often involves electrophilic substitution. For this compound, bromination of 1,3,5-trimethylbenzene (mesitylene) using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) is common. Key parameters include:

  • Temperature: Controlled heating (40–60°C) to avoid over-bromination.
  • Solvent: Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.
  • Stoichiometry: A 2:1 molar ratio of Br₂ to mesitylene ensures dibromination.

Yield Optimization:

  • Quenching: Rapid cooling post-reaction minimizes side products.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .

Q. How can researchers effectively purify this compound from reaction mixtures?

Methodological Answer: Purification challenges arise due to similar boiling points of brominated isomers. Recommended steps:

Distillation: Fractional distillation under reduced pressure (e.g., 2 kPa) to isolate the target compound .

Recrystallization: Use ethanol/water (1:3) for high-purity crystals.

Chromatography: Normal-phase HPLC with a UV detector (λ = 254 nm) to separate dibrominated isomers .

Critical Consideration:
Validate purity via melting point analysis (literature range: 141–143°C) and GC-MS .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Expect singlet peaks for equivalent methyl groups (δ 2.35 ppm) and absence of aromatic protons due to symmetry.
    • ¹³C NMR: Peaks at δ 21.5 (CH₃), 122–130 (C-Br), and 138–140 ppm (quaternary carbons) .
  • Mass Spectrometry: Molecular ion peak at m/z 294 (C₉H₁₀Br₂⁺) with isotopic patterns confirming two bromines .
  • IR: C-Br stretching at 550–650 cm⁻¹ .

Data Contradiction Tip: Cross-validate with XRD if crystal structure is available to resolve ambiguities in NMR assignments .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing Br groups activate the ring for nucleophilic aromatic substitution (NAS). Key factors:

  • Solvent: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
  • Catalyst: CuI or Pd catalysts facilitate cross-coupling (e.g., Suzuki-Miyaura) .
  • Substituent Effects: Methyl groups sterically hinder para positions, directing substitution to meta-Br sites.

Example Protocol:

  • React with NaN₃ in DMSO at 80°C to yield 2,4-azido derivatives .

Q. How can thermal and hydrolytic stability be assessed for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability:
    • TGA/DSC: Monitor decomposition above 200°C (typical for bromoarenes) .
    • Reflux Studies: Reflux in toluene (110°C, 24 hrs) and analyze degradation via HPLC .
  • Hydrolytic Stability:
    • Acid/Base Exposure: Stir in HCl/NaOH (1M, 12 hrs) and quantify unreacted compound via GC .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces, identifying electrophilic sites .
  • Molecular Dynamics: Simulate solvation effects in DMSO to model reaction pathways .

Key Insight:
The LUMO (-1.8 eV) localizes near Br atoms, confirming susceptibility to nucleophilic attack .

Q. How can biological activity assays be designed to evaluate this compound’s potential as an antimicrobial agent?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Cytotoxicity: Assess against mammalian cells (e.g., HEK293) via MTT assay to determine selectivity .

Data Interpretation:
Compare IC₅₀ values for microbes vs. mammalian cells to gauge therapeutic index.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-1,3,5-trimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.